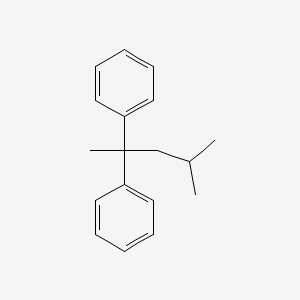

1,1'-(4-Methylpentane-2,2-diyl)dibenzene

Description

Historical Context and Evolution of Dibenzene Derivatives Research

The study of dibenzene derivatives has a rich history rooted in the development of synthetic organic chemistry. Early investigations in the 19th century, pioneered by chemists like Charles Friedel and James Crafts, laid the groundwork for the synthesis of alkylated aromatic compounds. wikipedia.orgbyjus.comchemistryviews.org The Friedel-Crafts reactions, discovered in 1877, provided a method to attach alkyl or acyl substituents to aromatic rings, opening the door to the creation of a vast array of novel molecules, including various dibenzene derivatives. wikipedia.orgbyjus.comchemistryviews.org

Scope and Significance of 1,1'-(4-Methylpentane-2,2-diyl)dibenzene in Chemical Science

This compound is a specific isomer within the broader class of compounds characterized by two phenyl groups attached to the same carbon atom of an alkane chain, a motif known as a gem-diphenylalkane. The significance of this particular compound lies in its distinct structural features. The presence of two phenyl groups on the second carbon of a 4-methylpentane chain introduces significant steric hindrance, which can influence its reactivity and physical properties.

The isobutyl group at the end of the pentane (B18724) chain further adds to the molecule's steric bulk and lipophilicity. These structural characteristics are of interest to chemists studying structure-property relationships. While specific research on this compound is not extensively documented in publicly available literature, its structure suggests potential applications as a building block in organic synthesis, a component in the design of specialized polymers, or as a scaffold for creating molecules with specific three-dimensional arrangements.

Overview of Key Research Areas Pertaining to the Compound

Given the limited specific research on this compound, the key research areas are largely extrapolated from studies on analogous gem-diphenylalkanes. These areas of investigation primarily include:

Synthetic Methodologies: A primary focus of research in this area is the development of efficient and selective methods for the synthesis of gem-diphenylalkanes. The classic approach involves the Friedel-Crafts alkylation of benzene (B151609) with a suitable dihaloalkane or carbonyl compound in the presence of a Lewis acid catalyst. pw.live However, this method can be limited by issues such as polyalkylation and carbocation rearrangements. pw.live Modern research often explores alternative catalytic systems to improve yields and reduce side reactions.

Structural and Spectroscopic Analysis: Detailed characterization of the molecular structure is crucial for understanding the properties of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be employed to confirm the connectivity and spatial arrangement of the atoms.

Conformational Analysis and Molecular Modeling: The steric crowding around the quaternary carbon atom bonded to the two phenyl groups would likely lead to interesting conformational preferences. Computational chemistry and molecular modeling are valuable tools to predict the most stable conformations and to understand how the molecule's shape influences its interactions with other molecules.

Potential Applications in Materials Science: Gem-diphenylalkane moieties are sometimes incorporated into polymer backbones to enhance thermal stability and modify mechanical properties. Research in this area would involve the synthesis of polymers containing the this compound unit and the characterization of the resulting materials.

While direct experimental data for this compound is scarce, its structural similarity to other studied dibenzene derivatives provides a strong foundation for future research into its synthesis, properties, and potential applications.

Compound Properties and Data

Due to the limited availability of specific experimental data for this compound, the following table presents predicted or typical data for a compound of this nature based on its molecular formula and structure.

| Property | Value |

| Molecular Formula | C₁₈H₂₂ |

| Molecular Weight | 238.37 g/mol |

| Appearance | Colorless to pale yellow liquid or low melting solid |

| Boiling Point | Estimated in the range of 320-350 °C |

| Melting Point | Estimated in the range of 20-40 °C |

| Solubility | Insoluble in water; Soluble in organic solvents like benzene, toluene, and chloroform |

Structure

3D Structure

Properties

CAS No. |

824401-09-4 |

|---|---|

Molecular Formula |

C18H22 |

Molecular Weight |

238.4 g/mol |

IUPAC Name |

(4-methyl-2-phenylpentan-2-yl)benzene |

InChI |

InChI=1S/C18H22/c1-15(2)14-18(3,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15H,14H2,1-3H3 |

InChI Key |

UJCRBIURWRLOAE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C)(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Spectroscopic and Chromatographic Characterization Methodologies in Research

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Carbon-13 Nuclear Magnetic Resonance Analysis (¹³C NMR)

A ¹³C NMR spectrum of 1,1'-(4-Methylpentane-2,2-diyl)dibenzene would be expected to reveal the number of unique carbon environments in the molecule. Based on its structure, a number of distinct signals would be anticipated, corresponding to the quaternary, tertiary, secondary, and primary carbon atoms within the 4-methylpentane backbone and the two benzene (B151609) rings. The chemical shifts of these signals would offer insights into the electronic environment of each carbon atom.

Table 1: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Quaternary C (C2) | Data not available |

| Aromatic C (ipso) | Data not available |

| Aromatic C (ortho) | Data not available |

| Aromatic C (meta) | Data not available |

| Aromatic C (para) | Data not available |

| Methylene (B1212753) C (C3) | Data not available |

| Methine C (C4) | Data not available |

| Methyl C (C1) | Data not available |

| Methyl C (on C4) | Data not available |

Note: This table is predictive, as experimental data is not currently published.

Proton Nuclear Magnetic Resonance Analysis (¹H NMR)

Proton NMR (¹H NMR) spectroscopy would complement the ¹³C NMR data by providing information about the hydrogen atoms in the molecule. The spectrum would show signals corresponding to the different proton environments, and the integration of these signals would indicate the relative number of protons in each environment. Furthermore, the splitting patterns of the signals would reveal the connectivity of the protons.

Table 2: Predicted ¹H NMR Data for this compound

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic-H | Data not available | Multiplet | Data not available |

| Methylene-H (on C3) | Data not available | Data not available | Data not available |

| Methine-H (on C4) | Data not available | Data not available | Data not available |

| Methyl-H (on C1) | Data not available | Singlet | N/A |

| Methyl-H (on C4) | Data not available | Doublet | Data not available |

Note: This table is predictive, as experimental data is not currently published.

Mass Spectrometry for Molecular Compositional Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry would be employed to determine the exact mass of this compound with a high degree of accuracy. This information would allow for the unambiguous determination of its molecular formula, C18H22.

Electrospray Ionization Mass Spectrometry (ESI-TOF)

While Electrospray Ionization (ESI) is typically used for polar molecules, its application in conjunction with a Time-of-Flight (TOF) analyzer could potentially provide information on the molecular ion of this compound, especially if suitable adducts are formed.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method would be ideal for assessing the purity of a sample of this compound and for analyzing its fragmentation pattern upon electron ionization. The fragmentation pattern would provide valuable structural information, as the molecule would break apart in a predictable manner, yielding characteristic fragment ions.

Table of Compounds

| Compound Name |

|---|

Vibrational Spectroscopy Investigations

Vibrational spectroscopy is a critical tool for elucidating the molecular structure of a compound by identifying its functional groups based on their characteristic vibrational frequencies.

Fourier Transform Infrared Spectroscopy (FT-IR)

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum provides a unique "fingerprint" of the molecule, revealing the presence of specific functional groups. For a compound like this compound, the FT-IR spectrum is expected to be dominated by absorptions corresponding to its aromatic and aliphatic C-H bonds, as well as the carbon-carbon bonds within the benzene rings.

Given its structure, the key vibrational modes would be:

Aromatic C-H Stretching: These absorptions typically appear at wavenumbers just above 3000 cm⁻¹. libretexts.orglibretexts.org

Aliphatic C-H Stretching: The methyl and methylene groups in the pentane (B18724) chain will exhibit strong stretching vibrations in the region just below 3000 cm⁻¹. researchgate.net

Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the benzene rings gives rise to a series of characteristic absorptions, often of variable intensity, in the 1450-1600 cm⁻¹ region. libretexts.orglibretexts.org

C-H Bending: Out-of-plane (wagging) bending vibrations for the C-H bonds on the benzene rings are expected in the 690-900 cm⁻¹ range. The exact position of these strong absorptions can sometimes suggest the substitution pattern of the rings. libretexts.orgspectroscopyonline.com

The following table summarizes the anticipated FT-IR absorption bands for this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |

| Aliphatic C-H Stretch | 2960-2850 | Strong |

| Aromatic C=C Ring Stretch | 1600, 1580, 1500, 1450 | Medium to Weak |

| Aliphatic C-H Bend | 1465, 1375 | Medium |

| Aromatic C-H Out-of-Plane Bend | 900-690 | Strong |

Chromatographic Separation and Purification Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase. columbia.edu For a nonpolar compound like this compound, normal-phase chromatography is typically employed for purification, while reversed-phase chromatography is common for analysis.

Flash Column Chromatography (FCC)

Flash Column Chromatography (FCC) is a preparative technique used to rapidly purify and isolate compounds from a mixture. It utilizes a solid stationary phase, typically silica (B1680970) gel, packed in a glass column, and a liquid mobile phase (eluent) which is forced through the column under pressure. columbia.edu For nonpolar compounds, a nonpolar solvent system is used as the eluent. rochester.edu

The purification of this compound would involve dissolving the crude product in a minimal amount of a nonpolar solvent and loading it onto a silica gel column. libretexts.org The separation from more polar impurities is achieved by eluting with a low-polarity solvent system, such as a mixture of hexanes and a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758). biotage.com The nonpolar target compound would elute relatively quickly, while more polar impurities would be retained on the silica gel for longer.

| Parameter | Typical Condition |

| Stationary Phase | Silica Gel (60 Å, 40-63 µm) |

| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate (e.g., 98:2 v/v) or 100% Hexanes |

| Loading Technique | Dissolved in minimal dichloromethane or hexane |

| Elution Mode | Isocratic or shallow gradient |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is an analytical technique used to monitor reaction progress, determine the number of components in a mixture, and identify an appropriate solvent system for flash column chromatography. orgchemboulder.com It operates on the same principles as FCC, but on a smaller scale using a plate of glass, plastic, or aluminum coated with a thin layer of adsorbent material, such as silica gel. wikipedia.org

For this compound, a spot of the sample solution is applied to the baseline of a silica gel TLC plate. The plate is then placed in a sealed chamber with a shallow pool of a suitable eluent. As the solvent moves up the plate via capillary action, it separates the components of the mixture. orgchemboulder.com Due to its low polarity, the compound is expected to travel significantly up the plate, resulting in a high Retention Factor (Rf) value. Visualization can be achieved using UV light (254 nm), under which aromatic compounds typically appear as dark spots, or by staining with an agent like iodine. wikipedia.org

| Parameter | Typical Condition |

| Stationary Phase | Silica Gel 60 F254 coated plate |

| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate (e.g., 95:5 v/v) |

| Visualization | UV light (254 nm), Iodine vapor |

| Expected Rf | High (e.g., 0.7-0.9) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for separating, identifying, and quantifying components in a mixture. It utilizes high pressure to pass the mobile phase through a column packed with the stationary phase, leading to high-resolution separations. wur.nl For nonpolar aromatic compounds, reversed-phase HPLC (RP-HPLC) is the most common mode. columbia.edu In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, such as water and acetonitrile (B52724) or methanol. nih.gov

In the analysis of this compound, the compound would be strongly retained on a C18 column due to hydrophobic interactions between the nonpolar analyte and the stationary phase. Elution would be achieved using a high percentage of organic solvent in the mobile phase. Detection is typically performed with a UV detector, as the benzene rings absorb UV light. nih.gov

| Parameter | Typical Condition |

| Mode | Reversed-Phase (RP-HPLC) |

| Stationary Phase | C18 (Octadecylsilane) bonded silica |

| Mobile Phase | Acetonitrile/Water or Methanol/Water (e.g., 85:15 v/v) |

| Detection | UV-Vis Diode Array Detector (DAD) at ~254 nm |

| Elution Profile | Isocratic or Gradient |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that uses stationary phase particles of smaller size (<2 µm). This results in significantly higher resolution, improved sensitivity, and much faster analysis times compared to traditional HPLC. The fundamental principles of separation remain the same. The analysis of aromatic hydrocarbons and their isomers is a common application for this technique.

Similar to HPLC, a reversed-phase method would be ideal for analyzing this compound. The use of a UPLC system would allow for a very rapid assessment of the compound's purity, with the potential to separate it from closely related structural isomers or impurities in a shorter timeframe than HPLC.

| Parameter | Typical Condition |

| Mode | Reversed-Phase (RP-UPLC) |

| Stationary Phase | C18 or Biphenyl bonded sub-2 µm particles |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with gradient elution |

| Detection | UV-Vis Diode Array Detector (DAD) or Mass Spectrometry (MS) |

| Analysis Time | Significantly shorter than HPLC (e.g., < 5 minutes) |

X-ray Diffraction Analysis of Crystalline Forms

X-ray diffraction (XRD) is a cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. This powerful analytical method provides precise information on bond lengths, bond angles, and conformational details of a molecule in its solid state. Such data is invaluable for confirming molecular structure, understanding intermolecular interactions, and characterizing different polymorphic forms of a compound.

A thorough search of scientific literature and crystallographic databases for X-ray diffraction studies on this compound did not yield specific experimental data. To date, the crystal structure of this compound has not been reported in the public domain. Therefore, detailed research findings regarding its crystalline form, including unit cell parameters and atomic coordinates, are not available.

Should single crystals of this compound be successfully grown and analyzed, the resulting crystallographic data would be presented in a standardized format, as illustrated in the table below. This data would offer definitive insights into the molecule's solid-state conformation and packing.

Interactive Table: Crystallographic Data for this compound

| Parameter | Value |

| Empirical formula | C₁₈H₂₂ |

| Formula weight | 238.37 g/mol |

| Crystal system | Not Available |

| Space group | Not Available |

| a (Å) | Not Available |

| b (Å) | Not Available |

| c (Å) | Not Available |

| α (°) | Not Available |

| β (°) | Not Available |

| γ (°) | Not Available |

| Volume (ų) | Not Available |

| Z (molecules/unit cell) | Not Available |

| Calculated density (g/cm³) | Not Available |

Computational and Theoretical Investigations of 1,1 4 Methylpentane 2,2 Diyl Dibenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of organic molecules. For a compound like 1,1'-(4-Methylpentane-2,2-diyl)dibenzene, such calculations would typically involve geometry optimization to determine the most stable three-dimensional structure. Subsequent calculations could then determine key electronic properties.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into the molecule's electron-donating and electron-accepting capabilities, respectively. The HOMO-LUMO energy gap is a critical parameter for assessing chemical reactivity and kinetic stability. Furthermore, the generation of a Molecular Electrostatic Potential (MEP) map would visualize the electron density distribution, highlighting electrophilic and nucleophilic sites and predicting regions susceptible to chemical attack. While these methods are standard, specific values and maps for this compound have not been published.

Table 1: Hypothetical Electronic Properties Calculable via Quantum Chemistry (Note: This table is illustrative of the types of data that would be generated from a quantum chemical study and does not represent actual published data for this compound.)

| Property | Description | Potential Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical reactivity and stability. |

| Dipole Moment | Measure of the net molecular polarity. | Influences intermolecular interactions and solubility. |

| Mulliken Charges | Partial charges on individual atoms. | Provides insight into local electronic effects. |

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are instrumental in exploring the conformational landscape and dynamic behavior of flexible molecules. For this compound, which possesses rotatable bonds connecting the phenyl rings to the neohexyl-like core, MD simulations could reveal the preferred spatial arrangements of the benzene (B151609) rings and the flexibility of the alkyl chain.

Such simulations, by solving Newton's equations of motion for the atoms over time, can map the potential energy surface of the molecule. This allows for the identification of low-energy conformers and the barriers to rotation between them. The steric hindrance imposed by the gem-diphyl and isobutyl groups would likely lead to a complex conformational space, which MD simulations are well-suited to explore. This analysis would be crucial for understanding how the molecule's shape influences its physical properties and interactions with other molecules. However, no specific MD studies detailing these conformational preferences have been found in the literature.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can be used to investigate potential chemical reactions involving this compound. For instance, studies on similar alkyl-substituted aromatic compounds often focus on electrophilic aromatic substitution reactions. Theoretical modeling of such a reaction would involve identifying the transition state structures for ortho, meta, and para substitution on the phenyl rings.

By calculating the activation energies for each pathway, researchers could predict the regioselectivity of the reaction. The stability of the carbocation intermediates (arenium ions) formed during the reaction would also be a key factor. The presence of the bulky alkyl substituent would be expected to exert significant steric and electronic influence on the reaction outcome. Despite the utility of these methods, specific reaction pathway models and transition state analyses for this compound are not documented.

Computational Studies of Intermolecular Interactions

The way molecules of this compound interact with each other and with other molecules is governed by non-covalent forces. As a non-polar hydrocarbon, the primary intermolecular forces at play would be London dispersion forces. Computational methods can quantify the strength and nature of these interactions.

For aromatic systems, π-π stacking (parallel-displaced or T-shaped arrangements of the benzene rings) is a common interaction motif. Computational analysis could determine the geometry and energetic favorability of dimer formation for this compound. Understanding these interactions is fundamental to predicting the bulk properties of the substance, such as its boiling point and solubility. General studies on the aggregation of aromatic molecules indicate that such interactions are key to their physical behavior, but specific computational data for the title compound is absent. nih.gov

Reaction Mechanisms and Mechanistic Pathway Elucidation for 1,1 4 Methylpentane 2,2 Diyl Dibenzene

Mechanistic Understanding of Formation Reactions

The formation of 1,1'-(4-Methylpentane-2,2-diyl)dibenzene is most plausibly achieved through a Friedel-Crafts alkylation reaction. mt.comnih.gov This classic method involves the electrophilic substitution of an aromatic ring with an alkyl group. libretexts.org In this specific case, the reaction would entail the alkylation of two benzene (B151609) molecules with a suitable precursor derived from 4-methylpentane.

A likely precursor for this synthesis is 2,2-dichloro-4-methylpentane or a related derivative that can generate a stable tertiary carbocation upon interaction with a Lewis acid catalyst. The generally accepted mechanism for Friedel-Crafts alkylation proceeds through the following key steps:

Generation of the Electrophile: The reaction is initiated by the interaction of the alkyl halide (or other suitable precursor) with a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). mt.com The Lewis acid abstracts a halide ion, leading to the formation of a carbocation. In the case of synthesizing this compound from 2,2-dichloro-4-methylpentane, a tertiary carbocation would be formed at the C2 position of the pentane (B18724) chain. This carbocation is relatively stable due to hyperconjugation.

Electrophilic Attack: The electron-rich π system of the benzene ring acts as a nucleophile and attacks the carbocation. youtube.com This results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. youtube.com

Deprotonation and Aromaticity Restoration: A weak base, typically the complex formed between the Lewis acid and the leaving group (e.g., AlCl₄⁻), removes a proton from the carbon atom of the benzene ring that is bonded to the alkyl group. libretexts.org This step regenerates the aromaticity of the benzene ring and releases the catalyst. youtube.com

Second Alkylation: To form the final product, a second Friedel-Crafts alkylation occurs on the other benzene molecule. The remaining chloro group on the intermediate, 1-chloro-4-methyl-2-phenylpentan-2-ylium, is abstracted by the Lewis acid, generating a new carbocation that then reacts with a second benzene molecule through the same electrophilic substitution mechanism.

It is important to note that Friedel-Crafts alkylations are prone to certain limitations, such as polyalkylation, where the product of the initial alkylation is more reactive than the starting material, leading to the addition of multiple alkyl groups. youtube.com However, the steric hindrance around the quaternary carbon in this compound would likely minimize further alkylation of the phenyl rings.

Detailed Studies of Transformation Reactions and Selectivity

While specific research on the transformation reactions of this compound is not extensively documented in publicly available literature, its reactivity can be inferred from the behavior of similar alkylated benzene derivatives. The two phenyl groups attached to a quaternary carbon atom present interesting possibilities for chemical transformations.

Electrophilic Aromatic Substitution on the Phenyl Rings:

The alkyl group attached to the benzene rings is an activating group and an ortho, para-director for subsequent electrophilic aromatic substitution reactions. youtube.com This means that reactions such as nitration, halogenation, sulfonation, and further Friedel-Crafts reactions would preferentially occur at the positions ortho and para to the quaternary carbon substituent.

However, the bulky nature of the 1,1'-(4-methylpentane-2,2-diyl) group would exert significant steric hindrance, particularly at the ortho positions. Consequently, substitution at the para position is expected to be the major product. The selectivity for para substitution can be influenced by reaction conditions such as temperature and the choice of catalyst. For instance, in some Friedel-Crafts alkylations of substituted benzenes, the product distribution can be thermodynamically controlled at higher temperatures, favoring the more stable isomer. chemguide.co.uk

Oxidation of the Alkyl Side Chain:

The benzylic positions in this compound are quaternary carbons and thus lack benzylic hydrogens. Therefore, this compound would be resistant to oxidation reactions that typically cleave the alkyl side chain at the benzylic position, such as oxidation with potassium permanganate (B83412) (KMnO₄). masterorganicchemistry.com This stability is a key feature of its chemical behavior.

The table below summarizes the expected selectivity in electrophilic substitution reactions of this compound.

| Reaction Type | Reagents | Expected Major Product(s) | Rationale for Selectivity |

| Nitration | HNO₃, H₂SO₄ | 1,1'-(4-Methylpentane-2,2-diyl)bis(4-nitrobenzene) | The alkyl group is an ortho, para-director, but steric hindrance favors para substitution. |

| Halogenation | Br₂, FeBr₃ | 1,1'-(4-Methylpentane-2,2-diyl)bis(4-bromobenzene) | Similar to nitration, steric hindrance from the bulky alkyl group directs the incoming electrophile to the para position. |

| Sulfonation | Fuming H₂SO₄ | 1,1'-(4-Methylpentane-2,2-diyl)bis(4-sulfonic acid benzene) | The reaction is reversible and can be controlled by temperature, but the para isomer is generally favored thermodynamically. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1,1'-(4-Methylpentane-2,2-diyl)bis(4-acylbenzene) | The deactivating nature of the first acyl group would make the second acylation more difficult, but if it occurs, it would be directed to the para position of the second ring. |

Elucidation of Catalyst-Substrate Interactions in Synthesis

The synthesis of this compound via Friedel-Crafts alkylation is critically dependent on the interaction between the catalyst and the substrates. Lewis acids are the most common catalysts for this type of reaction. mt.com

Role of the Lewis Acid Catalyst:

The primary role of the Lewis acid catalyst (e.g., AlCl₃) is to generate the carbocation electrophile from the alkyl halide precursor. libretexts.org The strength of the Lewis acid can influence the reaction rate and, in some cases, the product distribution. Stronger Lewis acids can lead to faster reaction rates but may also promote side reactions such as isomerization or polymerization of the alkylating agent.

Catalyst-Substrate Complex Formation:

The catalyst interacts with the alkyl halide to form a polarized complex, which then dissociates to form the carbocation and the [AlCl₄]⁻ anion. youtube.com The stability of the generated carbocation is a key factor in the success of the reaction. In the case of this compound synthesis, the formation of a tertiary carbocation is energetically favorable.

Influence of Catalyst on Selectivity:

The choice of catalyst can also influence the regioselectivity of the alkylation. While the electronic effects of the alkyl group direct incoming electrophiles to the ortho and para positions, the steric bulk of the catalyst-substrate complex can further enhance the preference for para substitution. Larger catalyst complexes will experience greater steric repulsion from the substituent already on the ring, making attack at the less hindered para position more favorable.

Recent advancements in catalysis have explored the use of solid acid catalysts, such as zeolites and clays, for Friedel-Crafts alkylations. These catalysts offer advantages in terms of reusability, reduced environmental impact, and potentially higher selectivity due to shape-selective catalysis within their porous structures. The specific pore size and active site geometry of a zeolite catalyst could be tailored to favor the formation of the desired diarylalkane product while minimizing the formation of unwanted byproducts.

The following table outlines the role of different catalyst types in the synthesis of alkylated benzenes.

| Catalyst Type | Example(s) | Role in Reaction | Advantages | Potential Disadvantages |

| Lewis Acids | AlCl₃, FeCl₃, BF₃ | Generation of carbocation electrophile from alkyl halides or alcohols. | High reactivity and effectiveness for a wide range of substrates. | Can be moisture-sensitive, require stoichiometric amounts, and can lead to side reactions. |

| Brønsted Acids | H₂SO₄, HF | Protonation of alkenes or alcohols to form carbocations. | Can be used with alkene and alcohol starting materials. | Can cause polymerization of alkenes and may not be suitable for all substrates. |

| Solid Acids | Zeolites, Montmorillonite clays | Provide acidic sites for carbocation formation on a solid support. | Reusable, environmentally friendly, and can offer shape selectivity. | May have lower activity than traditional Lewis acids and can be deactivated by coking. |

Derivatives and Structure Reactivity Relationship Studies for 1,1 4 Methylpentane 2,2 Diyl Dibenzene

Synthesis and Characterization of Alkylated and Arylated Derivatives

The synthesis of the core structure, 1,1'-(4-Methylpentane-2,2-diyl)dibenzene, and its derivatives can be achieved through classic electrophilic aromatic substitution reactions, most notably the Friedel-Crafts alkylation. wikipedia.orgmasterorganicchemistry.com A plausible route involves the reaction of a suitable alkylating agent with an excess of benzene (B151609) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). For the parent compound, an appropriate precursor would be 2,2-dichloro-4-methylpentane, which would react with two equivalents of benzene.

However, Friedel-Crafts alkylations involving primary halides with neopentyl-like structures are known to be susceptible to carbocation rearrangements. researchgate.netchegg.com The formation of a primary carbocation on the precursor is highly unfavorable. Instead, the Lewis acid likely coordinates to the halogen, and a hydride or alkyl shift occurs to form a more stable tertiary carbocation, leading to isomeric products. masterorganicchemistry.com To synthesize the specific 2,2-diphenyl isomer, alternative strategies, such as the reaction of a Grignard reagent (e.g., isobutylmagnesium bromide) with a 2,2-diaryl substituted ketone followed by reduction, might be employed.

Further alkylation or arylation of the existing benzene rings on the parent compound can be achieved via subsequent Friedel-Crafts reactions. The gem-diphenylalkyl moiety acts as an electron-donating group, thus activating the aromatic rings towards further electrophilic attack. wikipedia.org

Characterization of these synthesized derivatives relies on standard spectroscopic techniques.

¹H NMR Spectroscopy: Would show characteristic signals for the aromatic protons (typically in the 7.0-7.5 ppm range), the methylene (B1212753) protons of the pentane (B18724) chain, and the distinct signal for the isobutyl group's methyl protons (a doublet) and methine proton (a multiplet).

¹³C NMR Spectroscopy: Would reveal the quaternary carbon atom bonded to two phenyl groups, along with distinct signals for the other aliphatic carbons and the aromatic carbons.

Mass Spectrometry: Would show the molecular ion peak and characteristic fragmentation patterns, such as the loss of an isobutyl group.

Table 1: Predicted Spectroscopic Data for Hypothetical Alkylated Derivatives

| Derivative Name | Key ¹H NMR Signals (Predicted) | Key ¹³C NMR Signals (Predicted) |

| 1,1'-(4-Methylpentane-2,2-diyl)bis(4-methylbenzene) | Aromatic protons (singlets and doublets, ~7.1-7.3 ppm), Aryl-CH₃ (~2.3 ppm), Aliphatic protons | Quaternary C, Aromatic C (ipso, ortho, meta, para), Aryl-CH₃, Aliphatic C |

| 1,1'-(4-Methylpentane-2,2-diyl)bis(4-ethylbenzene) | Aromatic protons (~7.1-7.4 ppm), Aryl-CH₂CH₃ (quartet, ~2.6 ppm; triplet, ~1.2 ppm), Aliphatic protons | Quaternary C, Aromatic C, Aryl-CH₂CH₃, Aliphatic C |

Investigation of Unsaturated Analogues (e.g., Alkene-Bridged Dibenzene Compounds)

Unsaturated analogues of this compound, where the pentane bridge contains one or more double bonds, are of interest for their potential applications in polymer and materials chemistry. The synthesis of these 1,1-diarylalkenes can be accomplished through several established methods. nih.govresearchgate.net

A common approach is the Wittig reaction, which involves the condensation of a diaryl ketone, such as benzophenone (B1666685), with a suitable phosphorus ylide. nih.gov For instance, reacting benzophenone with the ylide generated from isobutyltriphenylphosphonium bromide would yield 1,1-diphenyl-3-methyl-1-butene. Another powerful method is the palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki reactions, which can form C-C bonds to create the desired alkene structure. researchgate.net

The introduction of unsaturation significantly alters the molecule's geometry and electronic properties. The sp² hybridized carbons of the double bond create a planar region within the otherwise flexible alkyl chain. Characterization would show key differences from the saturated analogues:

¹H NMR: Appearance of vinylic proton signals in the 5.0-6.5 ppm range.

¹³C NMR: Signals for the sp² carbons of the alkene, typically in the 110-150 ppm range.

IR Spectroscopy: A characteristic C=C stretching vibration around 1650 cm⁻¹.

Table 2: Representative Unsaturated Analogues and Synthetic Approaches

| Compound Name | Structure | Potential Synthetic Method |

| 1,1-Diphenyl-3-methyl-1-butene | C₆H₅)₂C=CHCH(CH₃)₂ | Wittig reaction of benzophenone and an isobutyl-derived ylide |

| 1,1'-(4-Methylpent-1-ene-2,2-diyl)dibenzene | C₆H₅)₂C(CH=CHCH(CH₃)₂) | Dehydration of the corresponding tertiary alcohol |

| 1,1'-(4-Methylpent-2-ene-2,4-diyl)dibenzene | C₆H₅)₂C(CH=C(CH₃)C₆H₅) | Not a direct analogue, but an example of a related alkene-bridged structure |

Exploration of Substituted Aryl Moieties in Derivatives

Introducing functional groups onto the aryl rings of this compound allows for the fine-tuning of its physical and chemical properties. This is typically achieved through electrophilic aromatic substitution (EAS) reactions. wikipedia.orgmasterorganicchemistry.comyoutube.com The bulky alkyl substituent (-C(CH₃)₂CH₂CH(CH₃)₂) attached to the two benzene rings is an electron-donating group by induction, which activates the rings towards electrophilic attack. wikipedia.org

This activating nature directs incoming electrophiles primarily to the ortho and para positions. lkouniv.ac.in However, the significant steric hindrance caused by the gem-diphenyl group and the adjacent isobutyl moiety would likely cause a strong preference for substitution at the less hindered para position.

Common EAS reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂). libretexts.org

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) introduces a halogen atom. libretexts.org

Friedel-Crafts Acylation: Using an acyl chloride (RCOCl) and AlCl₃ introduces an acyl group (-COR). This is often preferred over alkylation as the product is deactivated, preventing poly-substitution. masterorganicchemistry.comlibretexts.org

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (-SO₃H). youtube.com

Table 3: Electrophilic Aromatic Substitution Reactions and Products

| Reaction | Reagents | Major Product (Predicted) |

| Nitration | HNO₃, H₂SO₄ | 1,1'-(4-Methylpentane-2,2-diyl)bis(4-nitrobenzene) |

| Bromination | Br₂, FeBr₃ | 1,1'-(4-Methylpentane-2,2-diyl)bis(4-bromobenzene) |

| Acylation | CH₃COCl, AlCl₃ | 1,1'-(4-Methylpentane-2,2-diyl)bis(4-acetylbenzene) |

| Sulfonation | H₂SO₄, SO₃ | 4,4'-(4-Methylpentane-2,2-diyl)dibenzenesulfonic acid |

Stereochemical Investigations and Isomeric Forms

Stereochemistry explores the three-dimensional arrangement of atoms in molecules. wikipedia.org The parent compound, this compound, is achiral as it possesses no stereocenters and has a plane of symmetry. However, stereoisomerism can be introduced through chemical modification.

Chiral Centers: If a substituent were introduced onto the pentane chain in a way that creates a carbon atom with four different groups, a chiral center would be formed, leading to a pair of enantiomers. siue.edu For example, substitution at the C3 position would make C4 a stereocenter.

Diastereomers: The introduction of a second stereocenter would create diastereomers. For instance, if a reaction created a new chiral center on the pentane chain of a derivative that already had a chiral center on a substituted aryl group, diastereomeric products would result. wikipedia.org

Cis/Trans Isomerism: For unsaturated analogues, the presence of a double bond can lead to cis-trans (or E/Z) isomerism, provided that each carbon of the double bond is attached to two different groups. msu.edumsu.edu

It is also crucial to distinguish the target compound from its structural isomers, which have the same molecular formula (C₁₈H₂₂) but different connectivity. Examples include compounds where the phenyl groups are attached at different positions on the pentane chain, which would exhibit vastly different chemical and physical properties.

Structure-Reactivity Relationship Analysis in Chemical Transformations

The relationship between a molecule's structure and its reactivity is a fundamental concept in chemistry. For derivatives of this compound, several factors govern their chemical behavior.

Electronic Effects: The nature of substituents on the aryl rings significantly influences the reactivity of the aromatic system. Electron-donating groups (EDGs) like alkyl or methoxy (B1213986) groups increase the electron density of the rings, making them more nucleophilic and thus more reactive towards electrophiles. Conversely, electron-withdrawing groups (EWGs) such as nitro or carbonyl groups decrease the ring's electron density, deactivating it towards further electrophilic substitution. lkouniv.ac.in

Steric Effects: The bulky 2,2-diphenyl-4-methylpentane group imposes considerable steric hindrance. This effect is most pronounced at the ortho positions of the benzene rings, making substitution at the para position much more favorable. This steric hindrance can also influence the reactivity of the benzylic positions; in this specific molecule, the quaternary C2 carbon has no benzylic protons, rendering it unreactive to oxidation or radical halogenation reactions that typically occur at such sites.

Reactivity of Unsaturated Analogues: The presence of a C=C double bond in unsaturated analogues introduces a new reactive site. This double bond can undergo electrophilic addition reactions (e.g., with halogens or hydrogen halides) and can be subject to oxidation or reduction. The reactivity of the double bond itself is influenced by the attached diaryl groups, which can stabilize carbocation intermediates formed during addition reactions.

The quantitative analysis of these substituent effects on reaction rates and equilibria, particularly for reactions involving the aryl rings, can often be described by linear free-energy relationships, such as the Hammett equation.

Applications of 1,1 4 Methylpentane 2,2 Diyl Dibenzene in Advanced Materials Science

Polymerization Chemistry and Macromolecular Architectures

The integration of 1,1'-(4-Methylpentane-2,2-diyl)dibenzene into polymer chains can be envisioned through its functionalized derivatives, offering a pathway to novel macromolecular architectures with tailored properties.

Integration as Monomeric Units in Polymer Synthesis

To be utilized in polymer synthesis, the dibenzene compound would first need to be functionalized to introduce polymerizable groups. For instance, di-functionalization of the phenyl rings with groups amenable to polymerization, such as vinyl, hydroxyl, or amino moieties, would render it a viable monomer. The bulky nature of the 4-methylpentane-2,2-diyl bridge would be expected to impart significant steric hindrance, influencing the polymerization kinetics and the resulting polymer's properties.

In chain-growth polymerization, such as free-radical or controlled radical polymerization of vinyl-functionalized derivatives, the steric bulk would likely decrease the propagation rate constant. However, it could also suppress termination reactions, potentially leading to polymers with high molecular weights and narrow dispersity under controlled conditions. In step-growth polymerization, for example, by converting the phenyl rings to diols for polyester (B1180765) or polyurethane synthesis, the rigid and bulky core would disrupt chain packing, leading to amorphous polymers with high glass transition temperatures (Tg).

Table 1: Hypothetical Properties of Polymers Derived from Functionalized this compound

| Polymer Type | Functional Group | Expected Glass Transition Temp. (Tg) | Solubility | Key Feature |

| Polystyrene analog | -CH=CH₂ | High | Good in organic solvents | Steric bulk leading to high thermal stability |

| Polyester | -OH | Very High | Potentially limited | Amorphous with high free volume |

| Polycarbonate | -OH | Very High | Good in chlorinated solvents | High refractive index and thermal resistance |

Development of Polymer Matrices Utilizing Dibenzene Scaffolds

The incorporation of the this compound scaffold into polymer matrices is anticipated to enhance their thermal and mechanical properties. The rigid dibenzene unit would act as a reinforcing agent at the molecular level, restricting segmental motion and thereby increasing the material's stiffness and heat resistance.

For instance, in high-performance thermosets like epoxy resins, a diamine derivative of this compound could be used as a curing agent. The resulting crosslinked network would possess a high crosslink density and be interspersed with bulky, hydrophobic groups. This could lead to materials with excellent thermal stability, low water absorption, and a high dielectric constant, making them suitable for applications in microelectronics and aerospace.

Catalysis and Catalytic Support Development

The unique steric and electronic environment created by the this compound structure could be exploited in the design of novel catalysts and catalytic supports.

Role as Ligands or Supports in Homogeneous Catalysis

By introducing coordinating groups (e.g., phosphines, amines, or N-heterocyclic carbenes) onto the phenyl rings, this compound can be transformed into a bidentate ligand for transition metal catalysis. The bulky alkyl group would create a sterically demanding pocket around the metal center. This steric hindrance can be advantageous in controlling selectivity in various catalytic reactions.

For example, in reactions like hydrogenation or hydroformylation, a chiral derivative of this ligand could create a highly asymmetric catalytic environment, potentially leading to high enantioselectivity. The specific "bite angle" and steric profile of such a ligand would be a key determinant of its catalytic performance.

Development of Heterogeneous Catalysts Based on the Compound Structure

The dibenzene compound can also serve as a building block for heterogeneous catalysts. One approach involves the synthesis of porous organic polymers (POPs) or metal-organic frameworks (MOFs) using functionalized derivatives of the compound as the organic linker. The inherent bulkiness of the linker would ensure the formation of a porous structure with a high surface area.

These materials could then be used as catalyst supports, where the porous network allows for efficient mass transport of reactants and products. Furthermore, catalytically active metal nanoparticles could be encapsulated within the pores, preventing their aggregation and leaching, thereby enhancing the catalyst's stability and reusability. The aromatic nature of the dibenzene scaffold could also facilitate interactions with certain substrates through π-π stacking.

Supramolecular Assemblies and Networks

The rigid and well-defined structure of this compound makes it an interesting candidate for the construction of supramolecular assemblies and networks through non-covalent interactions.

By introducing self-recognizing moieties, such as hydrogen bonding motifs or metal-coordinating sites, onto the phenyl rings, the molecule can be programmed to self-assemble into discrete architectures or extended networks. The steric bulk of the central alkyl group would play a crucial role in directing the assembly process, potentially leading to the formation of porous structures or molecular capsules.

For instance, a tetra-functionalized derivative with hydrogen-bonding groups at the periphery could assemble into a 2D or 3D hydrogen-bonded organic framework (HOF). The intrinsic porosity of such a framework could be tuned by the length and nature of the functional groups, making these materials promising for applications in gas storage and separation. The hydrophobic interior created by the dibenzene and alkyl components could also be suitable for the encapsulation of guest molecules.

Table 2: Potential Supramolecular Architectures and Their Driving Forces

| Supramolecular Architecture | Driving Non-covalent Interaction | Potential Application |

| Molecular Capsule | Hydrogen Bonding, π-π Stacking | Guest Encapsulation, Drug Delivery |

| 2D Nanosheet | van der Waals forces, π-π Stacking | Molecular Sieving, Sensing |

| Porous Organic Framework | Hydrogen Bonding, Metal Coordination | Gas Storage, Heterogeneous Catalysis |

Design Principles for Hydrogen Bonding and π-π Stacking Interactions

The design of advanced materials heavily relies on the precise control of intermolecular forces. The structure of this compound offers distinct opportunities for engineering both hydrogen bonding and π-π stacking interactions.

Hydrogen Bonding:

π-π Stacking Interactions:

The two phenyl rings in this compound are predisposed to engage in π-π stacking interactions, which are crucial in the assembly of supramolecular structures and in determining the properties of polymeric materials. The flexible 4-methylpentane-2,2-diyl linker, however, introduces significant conformational freedom. This flexibility can lead to intramolecular π-π stacking, where the two phenyl rings of the same molecule interact, or intermolecular stacking between phenyl rings of adjacent molecules. The bulky nature of the aliphatic spacer can also sterically hinder a perfectly cofacial π-π stacking arrangement, favoring displaced or T-shaped geometries. This is a critical design consideration, as the geometry of π-π stacking significantly impacts the electronic properties of the resulting material. For example, in semiconductive coordination polymers, continuous π-π stacking is a key factor for achieving good charge transport. rsc.org The interplay between the conformational flexibility of the linker and the thermodynamics of π-π stacking would be a key parameter in designing materials with specific optical or electronic properties.

Below is a table illustrating typical distances for different types of non-covalent interactions that could be relevant for functionalized derivatives of this compound.

| Interaction Type | Donor/Acceptor Groups | Typical Distance (Å) | Reference |

| Hydrogen Bond | O-H···O | 2.6 - 2.7 | nih.gov |

| Hydrogen Bond | O-H···N | 2.6 - 2.8 | researchgate.net |

| π-π Stacking | Phenyl···Phenyl (centroid-centroid) | 3.5 - 3.8 | nih.gov |

Construction of Coordination Polymers and Metal-Organic Frameworks

Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of these materials, such as porosity and catalytic activity, are highly dependent on the geometry and functionality of the organic linkers.

Functionalized derivatives of this compound, for instance with carboxylate groups to form 1,1'-(4-Methylpentane-2,2-diyl)bis(4-benzoic acid), could serve as flexible ditopic linkers in the synthesis of coordination polymers and MOFs. The flexible nature of the aliphatic backbone would allow for the formation of dynamic frameworks that can respond to external stimuli such as guest molecules. However, this flexibility can also make the prediction and control of the final structure challenging.

The bulky 4-methylpentane-2,2-diyl group would create significant steric hindrance, which could be leveraged to prevent dense packing and promote the formation of porous structures. The use of such bulky and flexible linkers can lead to frameworks with unique topologies and pore environments. For instance, in some reported MOFs, flexible ligands have been shown to result in interpenetrated or self-catenated networks. nih.gov

The table below summarizes the potential impact of using a linker like a carboxylated derivative of this compound in MOF synthesis, based on general principles observed with analogous flexible and bulky linkers.

| Feature of Linker | Potential Impact on MOF/Coordination Polymer Structure |

| Flexibility | Can lead to dynamic frameworks, but may also result in lower thermal stability. |

| Bulkiness | May prevent interpenetration and favor the formation of porous structures. |

| Non-planarity | Can lead to the formation of 3D frameworks with complex topologies. |

Covalent Organic Frameworks (COFs) Integration

Covalent organic frameworks (COFs) are a class of porous crystalline polymers formed from the self-assembly of organic building blocks linked by strong covalent bonds. The precise control over the structure and porosity of COFs makes them promising materials for a wide range of applications.

Role as Building Blocks for Porous Framework Structures

Derivatives of this compound functionalized with reactive groups like amines or aldehydes could be utilized as building blocks for the synthesis of COFs. For example, a tetra-amino derivative could be reacted with a trialdehyde to form a 2D or 3D imine-linked COF.

The non-planar geometry imposed by the sp3-hybridized carbon atom linking the two phenyl rings would likely direct the formation of 3D COF structures. The inherent flexibility of the aliphatic linker would be a critical factor in the crystallization process. While some degree of flexibility can be accommodated in COF formation, excessive conformational freedom can hinder the formation of a well-ordered crystalline framework, potentially leading to amorphous polymers instead. However, recent research has shown that COFs with flexible skeletons can be designed to suppress aggregation-caused quenching of luminescence. researchgate.net

Impact on Framework Stability and Functionality

The integration of a flexible and bulky unit like this compound into a COF backbone would have a profound impact on the framework's stability and functionality.

Stability: The aliphatic nature of the linker would generally lead to lower thermal stability compared to COFs constructed from purely aromatic building blocks. The C-C single bonds in the linker are more susceptible to thermal cleavage than the aromatic C-C bonds. Chemically, the stability would depend on the nature of the covalent linkages forming the COF (e.g., imine, boronate ester). Imine-linked COFs are known for their relatively good chemical stability.

Functionality: The presence of the flexible aliphatic chains within the pores of the COF could create a more dynamic and potentially "soft" porous environment. This could be advantageous for applications such as selective gas sorption or as a matrix for enzyme immobilization. The bulky nature of the linker would also contribute to the creation of large pores. Furthermore, the introduction of flexible side chains in COFs has been shown to enable highly efficient proton conductivity in hybrid proton exchange membranes. rsc.org

The following table outlines the expected impact of incorporating a building block derived from this compound on the properties of a COF.

| COF Property | Expected Impact of this compound-derived Linker |

| Crystallinity | May be challenging to achieve high crystallinity due to linker flexibility. |

| Porosity | The bulky nature of the linker is expected to create large pores. |

| Thermal Stability | Likely to be lower than all-aromatic COFs. |

| Chemical Stability | Primarily determined by the covalent linkage of the COF. |

| Functionality | Can create a dynamic pore environment and potentially enhance properties like proton conductivity. |

Future Research Directions and Emerging Paradigms for 1,1 4 Methylpentane 2,2 Diyl Dibenzene

Advancements in Asymmetric Synthesis of Chiral Analogues

The creation of chiral analogues of 1,1'-(4-Methylpentane-2,2-diyl)dibenzene, where the quaternary carbon center is a stereocenter, represents a significant challenge and a frontier in asymmetric synthesis. Chiral gem-diarylalkanes are prevalent motifs in numerous natural products and pharmacologically active compounds. nih.gov The development of catalytic asymmetric methods to access enantioenriched 1,1-diaryl structures is, therefore, a highly active area of research. nih.govrsc.org Future advancements in this field are anticipated to focus on transition metal-catalyzed asymmetric arylations (TMCAAr), which have emerged as a powerful tool for constructing such sterically demanding stereocenters. nih.govrsc.org

Promising strategies that could be adapted for the synthesis of chiral analogues of this compound include:

Enantioconvergent Suzuki-Miyaura Cross-Coupling: Recent breakthroughs have demonstrated the utility of iron-based catalysts in the enantioselective Suzuki-Miyaura cross-coupling of racemic benzylic halides with aryl boronic esters. chemrxiv.org This stereoconvergent approach, which proceeds via carbon-centered radical intermediates, could be a viable route to chiral 1,1-diarylalkanes, including analogues of the target compound. chemrxiv.org The development of new chiral ligands, such as anionic cyano(bisoxazoline) ligands, will be crucial for enhancing catalyst lifetime and achieving high enantioselectivities. chemrxiv.org

Rhodium-Catalyzed Asymmetric Additions: Rhodium complexes, particularly when paired with chiral diene or sulfoxide-phosphine (SOP) ligands, have proven effective in the asymmetric conjugate addition of arylboronic acids to various acceptors. nih.gov This methodology could be conceptually applied to prochiral precursors to generate the desired quaternary stereocenter with high enantiomeric excess.

Asymmetric Friedel-Crafts Alkylation: The magnesium-catalyzed asymmetric Friedel-Crafts alkylation of donor-acceptor (D-A) cyclopropanes with electron-rich arenes offers another pathway to enantioenriched 1,1-diarylalkanes. koreascience.kr This method utilizes chiral bis(oxazoline) (BOX) ligands, with indane-BOX systems showing particular promise in achieving high enantioselectivity. koreascience.kr

The table below summarizes some of the leading asymmetric methods applicable to the synthesis of chiral gem-diarylalkanes, which could be explored for the synthesis of chiral analogues of this compound.

| Method | Catalyst/Ligand System | Substrate Scope | Key Advantages |

| Enantioconvergent Suzuki-Miyaura Cross-Coupling | Iron-based catalyst with chiral cyanobis(oxazoline) ligand | Racemic benzylic halides, aryl boronic esters | Stereoconvergent, utilizes earth-abundant metal, good for ortho-substituted substrates |

| Rhodium-Catalyzed Conjugate Addition | Rh(I) with chiral diene or SOP ligands | Arylboronic acids, β-aryl nitroethylenes | High efficiency and enantioselectivity for specific substrate classes |

| Asymmetric Friedel-Crafts Alkylation | Mg(ClO₄)₂ with chiral indane-BOX ligand | Donor-acceptor cyclopropanes, electron-rich arenes | Access to enantioenriched products from readily available starting materials |

Future research will likely focus on designing new chiral ligands and catalysts that are more efficient, selective, and applicable to a broader range of substrates, ultimately enabling the controlled synthesis of specific enantiomers of this compound analogues for applications in chiral materials and pharmacology.

Novel Functionalization Strategies and Derivatization Routes

Beyond the synthesis of its core structure, the true potential of this compound lies in its capacity for further functionalization. The two benzene (B151609) rings serve as platforms for introducing a wide array of chemical moieties, which can tailor the compound's physical, chemical, and electronic properties. Future research will undoubtedly focus on moving beyond classical electrophilic aromatic substitution to more novel and site-selective functionalization techniques.

Key areas for exploration include:

C-H Bond Functionalization: The direct, catalytic functionalization of aromatic C-H bonds represents a paradigm shift in synthetic chemistry, offering a more atom- and step-economical approach to derivatization. Research into directing group-assisted or transition metal-catalyzed C-H activation could unlock pathways to introduce functionalities such as alkyl, aryl, silyl, or boryl groups at specific positions on the phenyl rings of this compound. This would bypass the need for pre-functionalized starting materials and allow for late-stage diversification.

Orthogonal Derivatization: Developing strategies for the selective and orthogonal functionalization of the two aromatic rings is a significant synthetic challenge. This would allow for the creation of dissymmetric molecules with distinct functionalities on each ring. Such compounds could be valuable as complex ligands, molecular sensors, or building blocks for supramolecular assemblies. Methodologies employing removable blocking groups or exploiting subtle differences in the electronic properties of the rings could be investigated.

Polymerization and Macromolecular Chemistry: The introduction of polymerizable groups (e.g., vinyl, styryl, or norbornenyl moieties) onto the aromatic rings would enable the use of this compound as a monomer. The resulting polymers could possess unique thermal, mechanical, and optical properties due to the bulky, well-defined core structure of the monomer unit. Research into ring-opening metathesis polymerization (ROMP) or controlled radical polymerization techniques could yield novel polymeric materials.

The derivatization of this compound opens up a vast chemical space with potential applications in materials science, medicinal chemistry, and catalysis.

Exploration of Green Chemistry Methodologies for Synthesis and Application

The principles of green chemistry are increasingly integral to modern chemical synthesis and process development. Future research on this compound will likely prioritize the development of more sustainable and environmentally benign synthetic routes and applications. This involves a holistic approach, considering factors such as solvent choice, catalyst efficiency, energy consumption, and waste generation.

Emerging paradigms in green chemistry that could be applied to this compound include:

Use of Greener Solvents: A shift away from conventional volatile organic compounds (VOCs) towards more sustainable alternatives is a key focus of green chemistry. Research could explore the use of bio-based solvents, ionic liquids, or supercritical fluids for the synthesis and functionalization of this compound. Water-based synthetic methods, where applicable, would represent a significant advancement in sustainability.

Development of Recyclable Catalysts: The use of heterogeneous or supported catalysts that can be easily recovered and reused is a cornerstone of green chemical processing. Immobilizing homogeneous catalysts on solid supports (e.g., polymers, silica (B1680970), or magnetic nanoparticles) could facilitate catalyst recycling and minimize metal contamination in the final product.

Energy-Efficient Synthesis: The exploration of alternative energy sources, such as microwave irradiation or mechanochemistry (ball milling), could lead to more energy-efficient and faster synthetic protocols. These methods can often reduce reaction times, improve yields, and minimize the need for harsh reaction conditions.

Bio-based Feedstocks: A long-term goal in green chemistry is the transition from petrochemical feedstocks to renewable, bio-based resources. While challenging, future research could investigate synthetic pathways to this compound or its precursors that originate from biomass-derived platform molecules.

The integration of green chemistry principles will not only reduce the environmental footprint of producing and using this compound but also enhance the economic viability of its potential applications.

Development of Hybrid Materials Incorporating the Compound

The unique structural features of this compound, particularly its well-defined three-dimensional architecture and aromatic character, make it an attractive building block for the creation of advanced hybrid organic-inorganic materials. These materials combine the properties of both organic and inorganic components, often leading to synergistic effects and novel functionalities.

Future research in this area could pursue several promising directions:

Metal-Organic Frameworks (MOFs): By functionalizing the phenyl rings with suitable coordinating groups (e.g., carboxylic acids, pyridyls, or phosphonates), this compound could serve as an organic linker for the construction of novel MOFs. The bulky, non-planar nature of this linker could lead to frameworks with high porosity, unique pore geometries, and potentially interesting gas sorption, separation, or catalytic properties.

Hybrid Silica Materials: Derivatization of the compound with hydrolyzable silane (B1218182) groups (e.g., trialkoxysilanes) would allow for its covalent incorporation into silica networks via sol-gel processes. The resulting hybrid polysilsesquioxanes could exhibit enhanced thermal stability, hydrophobicity, and tailored mechanical properties. Such materials could find applications as specialized coatings, chromatographic stationary phases, or low-dielectric constant materials.

Polymer Nanocomposites: this compound and its derivatives could be used as surface modifiers for inorganic nanoparticles (e.g., silica, titania, or gold nanoparticles). The aromatic rings can engage in π-π stacking interactions with polymer matrices, improving the dispersion of the nanoparticles and enhancing the mechanical, thermal, or optical properties of the resulting nanocomposite material.

The development of hybrid materials based on this compound offers a pathway to translate its molecular-level properties into macroscopic materials with advanced performance characteristics.

In-depth Mechanistic Insights via Advanced Operando Techniques

A fundamental understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is crucial for optimizing existing protocols and designing new, more efficient transformations. The use of advanced operando techniques, which allow for the real-time monitoring of a chemical reaction under actual operating conditions, is poised to provide unprecedented mechanistic insights.

Future research should leverage a suite of operando spectroscopic and analytical methods to probe the intricacies of reactions involving this compound:

Operando Spectroscopy: Techniques such as operando Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time information on the evolution of reactant, intermediate, and product concentrations. This can help identify transient intermediates, determine reaction kinetics, and elucidate the role of the catalyst and other reaction components.

Operando X-ray Techniques: For reactions involving transition metal catalysts, operando X-ray Absorption Spectroscopy (XAS) and X-ray Diffraction (XRD) can provide valuable information on the oxidation state, coordination environment, and structural dynamics of the catalyst's active site during the reaction. This is essential for understanding catalyst activation, deactivation, and the elementary steps of the catalytic cycle.

Calorimetry and Mass Spectrometry: Reaction calorimetry can provide real-time thermodynamic data, helping to identify exothermic or endothermic events and ensure process safety. Coupling this with online mass spectrometry can allow for the continuous monitoring of volatile products or byproducts, providing a more complete picture of the reaction network.

By applying these advanced analytical tools, researchers can move beyond "black box" approaches to synthesis and gain a detailed, molecular-level understanding of the underlying reaction mechanisms. This knowledge will be instrumental in the rational design of next-generation catalysts and synthetic methods for this compound and its derivatives.

Q & A

Q. What are the established synthetic routes for 1,1'-(4-Methylpentane-2,2-diyl)dibenzene, and how do reaction conditions influence yield and purity?

The compound can be synthesized via peroxide-mediated coupling reactions , where sterically hindered intermediates like dicumyl peroxide analogs are utilized. For example, bis(α,α-dimethylbenzyl) peroxide derivatives (e.g., dicumyl peroxide) undergo thermal decomposition to generate radicals that facilitate C–C bond formation between aromatic rings . Reaction parameters such as temperature (optimized near 120–150°C), solvent polarity, and stoichiometric ratios of precursors significantly impact yield (reported 70–90%) and purity. Impurities often arise from incomplete coupling or side reactions, necessitating purification via column chromatography or recrystallization.

Q. Which spectroscopic techniques are most effective for characterizing the structural conformation of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the branching pattern of the 4-methylpentane-2,2-diyl bridge and verifying aromatic substitution. For example, the quaternary carbon in the diyl group appears as a singlet in ¹³C NMR (~35–40 ppm), while aromatic protons exhibit splitting patterns indicative of para-substitution .

- Mass Spectrometry (HRMS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 362.506 for C28H26) and fragmentation pathways, distinguishing structural isomers .

- IR Spectroscopy : Absorbance bands near 1600 cm⁻¹ (C=C aromatic stretching) and 2900 cm⁻¹ (C–H aliphatic stretching) validate the hybrid aliphatic-aromatic structure .

Q. How does the steric hindrance from the 4-methylpentane-2,2-diyl group influence solubility and crystallinity?

The branched 4-methylpentane-2,2-diyl moiety introduces significant steric bulk, reducing solubility in polar solvents (e.g., <4.0E-3 g/L in water at 25°C) but enhancing compatibility with non-polar matrices like polystyrene . Crystallinity is typically low due to irregular molecular packing, as observed in X-ray diffraction studies of analogous dibenzene derivatives, which show amorphous or poorly ordered phases .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in radical-mediated polymerization or cross-linking applications?

The 4-methylpentane-2,2-diyl bridge acts as a radical reservoir under thermal or UV initiation. Decomposition of peroxidic precursors (e.g., dicumyl peroxide) generates benzyl-type radicals that abstract hydrogen from the methylpentane backbone, propagating cross-linking in polymer matrices. Kinetic studies using DSC/TGA reveal activation energies of ~120–150 kJ/mol, with decomposition onset temperatures near 160°C . Competing pathways, such as β-scission or recombination, are minimized by optimizing initiator concentration and reaction time.

Q. How can computational methods (e.g., DFT) model the electronic structure and thermodynamic stability of derivatives?

Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level predict HOMO-LUMO gaps (~4.5–5.0 eV) and Mulliken charges, highlighting electron-rich aromatic regions susceptible to electrophilic attack. Conformational analysis reveals that the diyl group adopts a staggered configuration to minimize steric clashes between methyl substituents and benzene rings. Thermodynamic stability (ΔGf ≈ 250–300 kJ/mol) correlates with experimental DSC data .

Q. How should researchers resolve discrepancies in reported thermal stability data across studies?

Discrepancies often arise from differences in analytical methodologies :

- Sample Purity : Impurities (e.g., residual solvents or peroxides) lower decomposition onset temperatures. Purity should be verified via HPLC or GC-MS before analysis .

- Heating Rates : Faster heating rates (e.g., 20°C/min vs. 5°C/min) artificially inflate thermal stability metrics. Standardized protocols (e.g., ISO 11358) are recommended .

- Atmosphere Effects : Oxidative vs. inert atmospheres (N2 vs. O2) alter degradation pathways. Comparative TGA under controlled conditions clarifies these effects .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Catalytic Optimization : Transition-metal catalysts (e.g., Pd/C or CuI) suppress homocoupling byproducts by enhancing regioselectivity .

- Solvent Engineering : Non-polar solvents (toluene, xylene) reduce polar byproduct solubility, facilitating their removal via filtration .

- In Situ Monitoring : Real-time FTIR or Raman spectroscopy detects intermediate species (e.g., peroxide radicals), enabling timely adjustments to reaction parameters .

Methodological Tables

Table 1: Key Spectroscopic Data for this compound

Table 2: Thermal Decomposition Parameters

| Condition | Onset Temp (°C) | Activation Energy (kJ/mol) | Reference |

|---|---|---|---|

| N2, 10°C/min | 162 | 128 | |

| Air, 5°C/min | 155 | 115 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.